

2-(2-Bromo-6-fluorophenyl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Bromo-6-fluorophenyl)acetonitrile
Cat. No.:	B1374272

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2-(2-Bromo-6-fluorophenyl)acetonitrile**

This guide provides a comprehensive technical overview of **2-(2-bromo-6-fluorophenyl)acetonitrile**, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and handling, grounding theoretical knowledge in practical, field-proven insights.

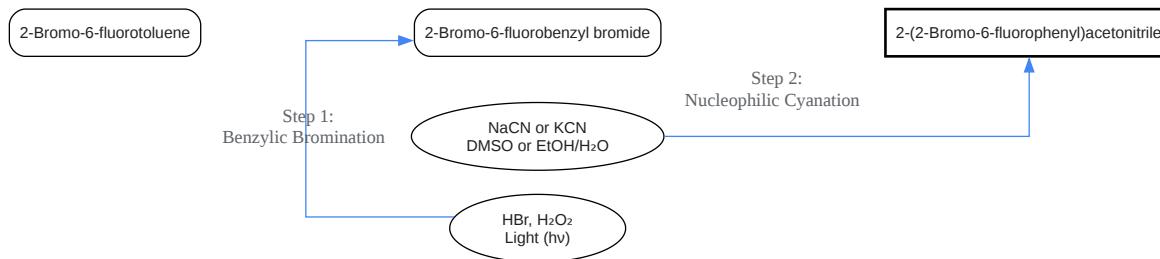
Core Molecular Profile and Identification

2-(2-Bromo-6-fluorophenyl)acetonitrile is a disubstituted phenylacetonitrile derivative. The strategic placement of the bromine and fluorine atoms ortho to the cyanomethyl group creates a unique electronic and steric environment, rendering it a valuable intermediate for accessing complex molecular architectures. The electron-withdrawing nature of the halogens and the nitrile group activates the aromatic ring and the benzylic position for various chemical transformations.

Molecular Structure Diagram

Caption: 2D structure of **2-(2-Bromo-6-fluorophenyl)acetonitrile**.

Quantitative identifiers and properties are summarized below for rapid reference.


Identifier	Value	Source
CAS Number	936693-22-0	[1] [2] [3]
Molecular Formula	C ₈ H ₅ BrFN	[1] [2]
Molecular Weight	214.03 g/mol	[2]
InChI Key	QFEXNLSISKHIBO-UHFFFAOYSA-N	[1]
Synonyms	2-Bromo-6-fluorobenzyl cyanide	[1]

Physicochemical Property	Value	Source
Appearance	Solid (predicted/from suppliers)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
Storage Temperature	2-8°C, Sealed in dry conditions	N/A

Synthesis Protocol: A Validated Pathway

The synthesis of **2-(2-bromo-6-fluorophenyl)acetonitrile** is not widely reported in standard literature. However, a robust and logical two-step sequence can be employed, starting from the commercially available 2-bromo-6-fluorotoluene. This pathway involves a radical-initiated benzylic bromination followed by a nucleophilic cyanide substitution.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound from 2-bromo-6-fluorotoluene.

Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This step leverages a photochemical radical bromination to selectively functionalize the methyl group. The use of hydrobromic acid and hydrogen peroxide provides a continuous, in-situ source of bromine radicals under illumination.[4][5]

- Materials:
 - 2-Bromo-6-fluorotoluene
 - Hydrobromic acid (40% aq.)
 - Hydrogen peroxide (30% aq.)
 - An appropriate organic solvent (e.g., CCl₄ or cyclohexane)
 - Saturated sodium sulfite solution
 - Anhydrous sodium sulfate

- Protocol:

- In a three-necked flask equipped with a reflux condenser, dropping funnel, and a light source (e.g., a 250W tungsten lamp), charge the 2-bromo-6-fluorotoluene and hydrobromic acid.
- Under vigorous stirring and illumination, slowly add the hydrogen peroxide dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- Continue the reaction for 6-24 hours, monitoring the consumption of the starting material by GC or TLC.
- Upon completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium sulfite solution to quench any remaining peroxide and bromine.
- Wash the organic layer with water and then brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.

Step 2: Nucleophilic Cyanation to form 2-(2-Bromo-6-fluorophenyl)acetonitrile

This is a standard SN2 reaction where the highly reactive benzyl bromide is converted to the corresponding nitrile. The choice of solvent is critical; polar aprotic solvents like DMSO are excellent for this transformation.

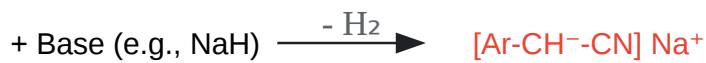
- Materials:

- 2-Bromo-6-fluorobenzyl bromide (from Step 1)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO) or aqueous ethanol

- Ethyl acetate
- Water
- Protocol:
 - In a well-ventilated fume hood, dissolve the crude 2-bromo-6-fluorobenzyl bromide in DMSO.
 - Add sodium cyanide portion-wise. Extreme caution is required when handling cyanide salts.
 - Heat the mixture to 70-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.
 - Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product and quench any unreacted cyanide.
 - Extract the aqueous mixture three times with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **2-(2-bromo-6-fluorophenyl)acetonitrile**.

Spectroscopic and Analytical Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.


Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic Region (δ 7.0-7.6 ppm): Three protons exhibiting complex splitting patterns (doublet of doublets, triplet of doublets) due to 3J (H-H) and 4J (H-F) couplings. Benzylic Protons (δ ~4.0 ppm): A singlet (or a narrow doublet due to long-range coupling with fluorine), integrating to 2H. The downfield shift is due to the adjacent aromatic ring and nitrile group.
¹³ C NMR	Nitrile Carbon (δ ~115-120 ppm): A characteristic signal for the $-C\equiv N$ group. Benzylic Carbon (δ ~20-25 ppm): Signal for the $-CH_2-$ group. Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons bearing the fluorine and bromine atoms will show large C-F and smaller C-Br coupling constants, respectively. The carbon attached to the cyanomethyl group will also be identifiable.
IR Spectroscopy	Nitrile Stretch (ν ~2250 cm^{-1}): A sharp, medium-intensity absorption characteristic of the $C\equiv N$ bond. C-Br Stretch (ν ~550-650 cm^{-1}): A strong absorption in the fingerprint region. C-F Stretch (ν ~1200-1300 cm^{-1}): A strong absorption. Aromatic C-H/C=C: Standard absorptions in their respective regions.
Mass Spectrometry	Molecular Ion (M^+): A characteristic isotopic pattern for a molecule containing one bromine atom ($[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio) at m/z 213 and 215.

Chemical Reactivity and Synthetic Applications

The utility of **2-(2-bromo-6-fluorophenyl)acetonitrile** in drug development stems from its three primary reactive sites, which allow for sequential and orthogonal chemical modifications.

- α -Carbon Acidity: The methylene protons are acidic ($pK_a \sim 20-22$ in DMSO) and can be removed by a suitable base (e.g., NaH, LDA, K_2CO_3) to form a stabilized carbanion. This nucleophile can be alkylated, acylated, or used in condensation reactions to build complexity at the benzylic position. This is a common strategy for introducing new side chains.[2]
- Nitrile Group Transformations: The cyano group is a versatile functional handle.
 - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative.
 - Reduction: It can be reduced to a primary amine (e.g., with $LiAlH_4$ or catalytic hydrogenation), providing a key linkage point for further derivatization.
 - Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.
- Aryl Bromide Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring.
 - Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, alkylated arenes).
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
 - Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
 - Cyanation: Conversion of the bromide to another nitrile group.

Representative Reaction: α -Alkylation

Ar-CH₂-CN[Click to download full resolution via product page](#)

Caption: General mechanism for the deprotonation and alkylation of a phenylacetonitrile.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for **2-(2-bromo-6-fluorophenyl)acetonitrile** is not readily available, the hazard profile can be inferred from structurally related compounds like (2-bromophenyl)acetonitrile and general haloacetonitriles.^{[6][7]}

- Hazard Classification (Anticipated):
 - Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.^{[6][7]}
 - Skin Corrosion/Irritation: Causes skin irritation.
 - Eye Damage/Irritation: Causes serious eye irritation.
 - Respiratory Irritation: May cause respiratory irritation.
- Handling Precautions:
 - Always handle this compound in a properly functioning chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
- Avoid breathing dust, fumes, or vapors.
- Do not allow the material to come into contact with skin or eyes.
- Wash hands thoroughly after handling.

- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Storage and Disposal:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
 - Store locked up.[\[6\]](#)
 - Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(2-Bromo-6-fluorophenyl)acetonitrile represents a strategically designed molecular scaffold that offers multiple avenues for synthetic elaboration. Its predictable reactivity at three

distinct sites—the benzylic carbon, the nitrile, and the aryl bromide—provides the chemical tractability required for modern drug discovery campaigns. While its handling requires significant caution due to its presumed toxicity, adherence to strict safety protocols enables its effective use as a powerful intermediate in the synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 936693-22-0|2-(2-Bromo-6-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2059988-87-1|2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]
- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Sapphire Bioscience [sapphiresbioscience.com]
- 7. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]
- To cite this document: BenchChem. [2-(2-Bromo-6-fluorophenyl)acetonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374272#2-2-bromo-6-fluorophenyl-acetonitrile-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com